molecular formula C14H9IO2 B099165 7-iodo-9H-fluorene-4-carboxylic acid CAS No. 16218-33-0

7-iodo-9H-fluorene-4-carboxylic acid

Cat. No.: B099165
CAS No.: 16218-33-0
M. Wt: 336.12 g/mol
InChI Key: CUQWLXGXIQEWQY-UHFFFAOYSA-N
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Description

7-Iodo-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula C14H9IO2 and a molecular weight of 336.13 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an iodine atom at the 7th position and a carboxylic acid group at the 4th position

Preparation Methods

The synthesis of 7-iodo-9H-fluorene-4-carboxylic acid typically involves the iodination of 9H-fluorene-4-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction proceeds as follows:

    Iodination Reaction:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Iodo-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:

  • Substitution Reactions: : The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    • Example: Reaction with Grignard reagents to form new carbon-carbon bonds.
  • Oxidation Reactions: : The carboxylic acid group can be oxidized to form corresponding derivatives.

    • Example: Oxidation with potassium permanganate to form 7-iodo-9H-fluorene-4-carboxylate.
  • Reduction Reactions: : The carboxylic acid group can be reduced to form alcohols or aldehydes.

    • Example: Reduction with lithium aluminum hydride to form 7-iodo-9H-fluorene-4-methanol.

Scientific Research Applications

7-Iodo-9H-fluorene-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of iodinated compounds for imaging and therapeutic purposes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-iodo-9H-fluorene-4-carboxylic acid depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its iodine and carboxylic acid groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The aromatic structure of the compound also allows it to participate in π-π interactions and hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

7-Iodo-9H-fluorene-4-carboxylic acid can be compared with other fluorene derivatives, such as:

    9H-fluorene-4-carboxylic acid: Lacks the iodine atom, making it less reactive in substitution reactions.

    7-bromo-9H-fluorene-4-carboxylic acid: Contains a bromine atom instead of iodine, which affects its reactivity and physical properties.

    7-chloro-9H-fluorene-4-carboxylic acid: Contains a chlorine atom, which is smaller and less reactive than iodine.

The presence of the iodine atom in this compound makes it unique, as iodine is a larger and more polarizable halogen, influencing the compound’s reactivity and interactions.

Properties

IUPAC Name

7-iodo-9H-fluorene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQWLXGXIQEWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C1C=C(C=C3)I)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371506
Record name 7-iodo-9H-fluorene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16218-33-0
Record name 7-iodo-9H-fluorene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Iodo-9H-fluorene-4-carboxylic acid
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